molecular formula C7H13NO3 B12963493 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one

4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one

Cat. No.: B12963493
M. Wt: 159.18 g/mol
InChI Key: MSMRBAAKNCMHAE-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one can be achieved through several methods:

    Intramolecular Cyclization: One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds.

    Asymmetric Aldol/Curtius Reaction: Another method combines an asymmetric aldol reaction with a modified Curtius protocol.

Industrial Production Methods

Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of advanced catalysts and reaction conditions ensures efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted oxazolidinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one and its derivatives, particularly in antibacterial applications, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The compound does not significantly affect the cytochrome P450 pathway, making it a safer option for therapeutic use .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced potency against resistant bacterial strains.

    Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.

Uniqueness

4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxy and methyl groups on the propyl side chain differentiate it from other oxazolidinones, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

4-(2-hydroxy-2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-7(2,10)3-5-4-11-6(9)8-5/h5,10H,3-4H2,1-2H3,(H,8,9)

InChI Key

MSMRBAAKNCMHAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1COC(=O)N1)O

Origin of Product

United States

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